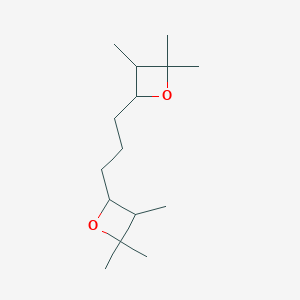
2,2'-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) is an organic compound characterized by its unique structure, which includes two oxetane rings attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) typically involves the reaction of 3,4,4-trimethyloxetane with a propane-1,3-diyl linker. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the oxetane and facilitate the nucleophilic attack on the propane-1,3-diyl linker. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) can undergo various chemical reactions, including:
Oxidation: The oxetane rings can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane rings to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
2,2’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)propane: Used as an antioxidant in various industrial applications.
2,2’-Bis(4-methoxyphenyl)propane: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) is unique due to its dual oxetane rings, which confer distinct reactivity and stability. This structural feature makes it particularly valuable in applications requiring robust and reactive intermediates.
Propriétés
Numéro CAS |
671220-31-8 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
2,2,3-trimethyl-4-[3-(3,4,4-trimethyloxetan-2-yl)propyl]oxetane |
InChI |
InChI=1S/C15H28O2/c1-10-12(16-14(10,3)4)8-7-9-13-11(2)15(5,6)17-13/h10-13H,7-9H2,1-6H3 |
Clé InChI |
SYULTEHWWXIQIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC1(C)C)CCCC2C(C(O2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

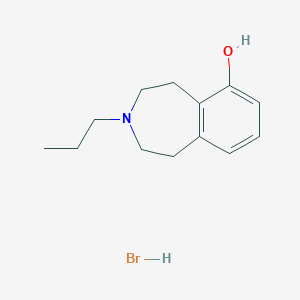
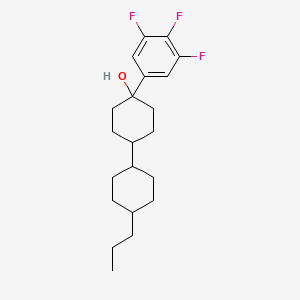

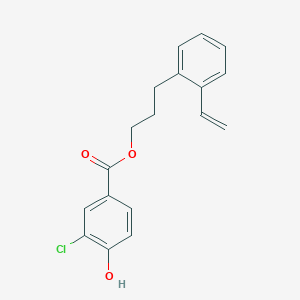
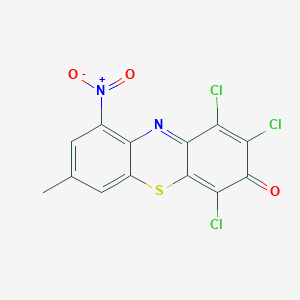


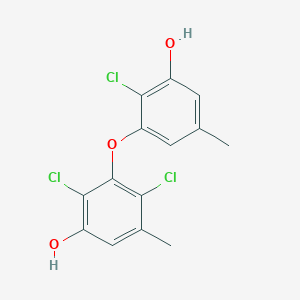
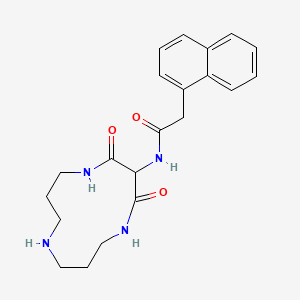
![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)


